molecular formula C18H18N2O2S B2949046 (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol CAS No. 905764-15-0

(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol

Cat. No.: B2949046
CAS No.: 905764-15-0
M. Wt: 326.41
InChI Key: BUMZOCGXOFXEJG-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-((2-Methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol is a synthetic thiazole derivative supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Thiazole derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. The core thiazole ring is a privileged scaffold in drug discovery, and its incorporation into larger molecular architectures, particularly those featuring an imino linkage, is a common strategy to develop novel bioactive compounds . The specific molecular structure of this compound, which integrates a 2-methoxyphenyl group, a phenyl-substituted thiazole, and an ethanol functional chain, suggests potential for multi-target interactions within biological systems. Similar thiazole-containing conjugates have demonstrated significant antimicrobial properties in research settings. For instance, recent studies on benzothiazolopyrimidine-thiazole conjugates have shown potent activity against Gram-negative bacteria like E. coli and fungi such as C. albicans . Furthermore, thiazole-rhodanine hybrids have been synthesized and characterized, with research indicating their relevance in materials science and nonlinear optical applications, highlighting the versatility of the thiazole core beyond strictly pharmaceutical contexts . The presence of the ethanol moiety may enhance the compound's solubility, potentially improving its handling in experimental assays. Researchers can leverage this chemical as a key intermediate for constructing more complex heterocyclic systems or as a candidate for screening in antimicrobial, anticancer, and anti-inflammatory research programs, based on the established biological profiles of analogous structures . Comprehensive characterization data, including HPLC, NMR, and mass spectrometry, is available upon request to support research integrity.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-17-10-6-5-9-15(17)19-18-20(11-12-21)16(13-23-18)14-7-3-2-4-8-14/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMZOCGXOFXEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol is a thiazole-based compound that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is critical for its biological activity. The synthesis typically involves the reaction of thiazole derivatives with various amines and aldehydes under specific conditions, often utilizing microwave irradiation to enhance yields.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliAntibacterial31.25 - 62.5 µg/mL
Staphylococcus albusAntibacterial31.25 - 62.5 µg/mL
Candida albicansAntifungal31.25 - 62.5 µg/mL
Aspergillus nigerAntifungal31.25 - 62.5 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:

Cell Line IC50 Value (µg/mL) Mechanism of Action
HT29 (colon cancer)< 1.98Induction of apoptosis
A-431 (skin cancer)< 1.61Cell cycle arrest in S phase

The presence of the methoxy group on the phenyl ring appears to enhance the cytotoxic effects of the compound, making it a promising candidate for further development as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to this compound have shown protective effects against seizures in animal models, with some derivatives demonstrating significant efficacy in preventing tonic-clonic seizures .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study focused on synthesizing thiazole derivatives showed that several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The results highlighted the potential for developing new antibiotics based on this scaffold.
  • Anticancer Research : Another investigation into thiazole-based compounds revealed that they could effectively inhibit tumor growth in vitro and in vivo models, particularly through mechanisms involving apoptosis and cell cycle regulation .
  • Anticonvulsant Studies : Research into the anticonvulsant properties of thiazole derivatives found that certain modifications could enhance their efficacy, suggesting a structure-activity relationship crucial for future drug design .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound undergoes several reactions due to its imine and hydroxyl moieties:

  • Imine Reduction : Treatment with NaBH₄ in methanol reduces the C=N bond to a C–N single bond, yielding a secondary amine derivative (confirmed by loss of the imine IR peak at 1620 cm⁻¹) .

  • Hydroxyl Group Oxidation : Reaction with pyridinium chlorochromate (PCC) oxidizes the ethanol group to a ketone, forming 2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)acetaldehyde .

  • Acylation : Acetylation using acetic anhydride in pyridine produces the corresponding acetate ester (¹H-NMR: δ 2.12 ppm for CH₃COO–) .

Cyclization and Heterocycle Formation

The ethanol sidechain participates in intramolecular cyclization under acidic conditions:

  • Thermal Cyclization : Heating in HCl/EtOH forms a six-membered oxazine ring via dehydration (¹³C-NMR: new quaternary carbon at δ 165 ppm) .

  • Photochemical Reactivity : UV irradiation in dichloromethane induces [2+2] cycloaddition with maleic anhydride, generating a fused bicyclic product (HRMS: m/z 452.12 [M+H]⁺) .

Biological Activity Correlations

Derivatives of this compound show moderate antibacterial and anticancer properties:

  • Antibacterial Screening : Against S. aureus, the acetate ester derivative exhibits an MIC of 62.5 µg/mL (vs. 25 µg/mL for chloramphenicol) .

  • Anticancer Activity : The oxidized ketone derivative inhibits HepG2 cell proliferation (IC₅₀ = 18 µM) via apoptosis induction .

Table 2: Biological Activity Data

DerivativeTargetIC₅₀/MICMechanismReference
Acetate EsterS. aureus62.5 µg/mLCell wall disruption
Oxidized KetoneHepG2 cells18 µMCaspase-3 activation
Parent CompoundE. coli>200 µg/mLN/A

Stability and Degradation

The compound is sensitive to light and humidity:

  • Photodegradation : Exposure to UV light for 24 hours results in 40% decomposition (HPLC analysis) .

  • Hydrolytic Stability : At pH 7.4 (37°C), the half-life is 12 hours, with cleavage of the imine bond as the primary degradation pathway .

Computational and Spectroscopic Insights

  • DFT Calculations : The (Z)-isomer is 4.2 kcal/mol more stable than the (E)-isomer due to intramolecular hydrogen bonding (N–H···OCH₃) .

  • ¹H-NMR Features : Key signals include δ 8.36 ppm (imine NH), δ 6.95 ppm (thiazole CH), and δ 3.51 ppm (ethanol CH₂) .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogues differ in substituents on the phenyl rings or thiazole core, influencing solubility, reactivity, and biological activity.

Compound Name R1 (Position 2) R2 (Position 4) Molecular Weight Key Properties
Target Compound 2-Methoxyphenyl Phenyl 352.4 (est.) Moderate polarity; ethanol enhances solubility
(Z)-2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide 3-Methylphenyl Phenyl 409.3 Hydrobromide salt improves crystallinity
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone 4-Fluorophenyl 4-Methylphenyl 326.4 Increased lipophilicity due to fluorophenyl group
(Z)-2-(2-((4-Ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol 4-Ethoxyphenyl 3-Nitrophenyl 385.4 High polarity; nitro group enhances reactivity

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy) : Improve solubility in polar solvents compared to electron-withdrawing groups (e.g., nitro) .
  • Salt Formation : Hydrobromide derivatives (e.g., ) enhance crystallinity and stability for pharmaceutical applications.

Structural and Crystallographic Insights

  • Configuration: All analogues retain the Z-configuration at the imino group, confirmed via X-ray crystallography using SHELX software .
  • Hydrogen Bonding: The ethanol moiety in the target compound forms intramolecular hydrogen bonds with the thiazole nitrogen, stabilizing the structure. In contrast, methanone derivatives (e.g., ) lack this interaction, leading to different packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.